Product packaging for Hyroxyzine Citrate Impurity A(Cat. No.:)

Hyroxyzine Citrate Impurity A

Cat. No.: B1161614
M. Wt: 549.01
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Impurity Control in Pharmaceutical Product Development and Quality Assurance

The stringent control of impurities throughout the lifecycle of a pharmaceutical product is essential for several key reasons. Primarily, it safeguards patient safety by minimizing exposure to potentially harmful substances. pharmiweb.comneopharmlabs.com Certain impurities may possess toxicological or undesirable pharmacological properties that could lead to adverse effects. pharmiweb.com Beyond safety, impurity control is integral to ensuring product quality and consistency. pharmiweb.com The presence of impurities can affect the stability and bioavailability of the drug, thereby compromising its effectiveness. pharmiweb.com

From a manufacturing perspective, rigorous impurity control, often referred to as impurity profiling, is crucial for process optimization. globalpharmatek.com By identifying and understanding the sources of impurities, manufacturers can refine synthetic routes and purification steps to enhance yield and reduce the presence of unwanted by-products. globalresearchonline.net This proactive approach not only ensures a higher quality product but also contributes to more efficient and reliable manufacturing processes. pharmiweb.com Adherence to strict impurity standards is also a mandatory requirement for regulatory approval, making it a critical aspect of the drug development process. pharmiweb.comglobalpharmatek.com

Classification of Pharmaceutical Impurities: Process-Related, Degradation-Related, and Excipient-Related

Pharmaceutical impurities are broadly categorized based on their origin. The International Council for Harmonisation (ICH) provides a framework for this classification. ich.orgpharmastate.academy

Organic Impurities: These can be process-related or degradation-related. pharmastate.academy

Process-Related Impurities: These impurities arise during the manufacturing process. pharmastate.academy They include starting materials, by-products of the synthesis, intermediates, and reagents, ligands, and catalysts used in the chemical reactions. ich.orgpharmastate.academy

Degradation-Related Impurities: These are formed due to the degradation of the API over time or under the influence of factors like light, heat, or humidity. pharmastate.academyresearchgate.net They can also arise from interactions between the drug substance and excipients. merckmillipore.com

Inorganic Impurities: These are typically derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals, as well as inorganic salts and filter aids. ich.orgpharmastate.academypmda.go.jp

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification of the API that are not completely removed by processing. ich.orgpharmastate.academy

This classification helps in systematically identifying, evaluating, and controlling impurities to ensure the final product meets the required quality and safety standards.

Regulatory Landscape and Harmonized Guidelines for Impurity Control (e.g., ICH Q3A/B/C/D)

A harmonized regulatory framework is essential for the global pharmaceutical industry to ensure consistent standards for drug quality and safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a series of guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States. amsbiopharma.comeuropa.eu

The primary ICH guidelines governing impurities are:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new APIs. ich.orgeuropa.eu It establishes thresholds for impurities that trigger the need for reporting, identification, and toxicological qualification. ich.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline complements Q3A and addresses impurities that are classified as degradation products in the finished pharmaceutical product. amsbiopharma.comfda.gov

ICH Q3C(R9): Impurities: Guideline for Residual Solvents: This guideline provides permissible daily exposure (PDE) limits for residual solvents in pharmaceutical products based on their toxicity. amsbiopharma.comjpionline.org

ICH Q3D(R2): Guideline for Elemental Impurities: This guideline establishes a risk-based approach to control elemental impurities in drug products. amsbiopharma.comkobia.kr

These guidelines provide a scientific and risk-based approach to the control of impurities, ensuring that they are maintained at levels that are safe for patients. pharmiweb.compmda.go.jp

Overview of Hydroxyzine (B1673990) Citrate (B86180) as an Active Pharmaceutical Ingredient (API)

Hydroxyzine, a piperazine (B1678402) derivative, is a first-generation antihistamine with a well-established clinical profile. nih.gov It functions as a competitive antagonist of histamine (B1213489) H1-receptors, which accounts for its use in managing allergic conditions such as chronic urticaria and atopic dermatoses. nih.govhemapharma.com Beyond its antihistaminic effects, hydroxyzine exhibits sedative properties due to its action on the subcortical area of the central nervous system, making it useful for managing anxiety and tension. nih.govpharmacompass.com

The chemical structure of hydroxyzine hydrochloride is (±)-2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethanol dihydrochloride. nih.gov It is typically supplied as a white, odorless powder that is highly soluble in water. nih.gov Given its synthesis involves multiple steps and reagents, there is a potential for the formation of various process-related and degradation impurities.

Academic Rationale for Comprehensive Research into Hydroxyzine Citrate Impurity A

The study of specific impurities, such as Hydroxyzine Citrate Impurity A, is a critical aspect of ensuring the quality and safety of hydroxyzine-containing drug products. The chemical name for Hydroxyzine Citrate Impurity A is 3-((2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)carbonyl)-3-hydroxypentanedioic acid. allmpus.com

Table 1: Chemical Identity of Hydroxyzine Citrate Impurity A

Attribute Information
Chemical Name 3-((2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)carbonyl)-3-hydroxypentanedioic acid allmpus.com
Molecular Formula C27H33ClN2O8 allmpus.comaxios-research.com
Molecular Weight 549.01 g/mol allmpus.com
Purity (by HPLC) ≥ 95% allmpus.com
Storage 2-8 °C allmpus.com
Solubility Soluble in Methanol-DMSO allmpus.com

Comprehensive research into this specific impurity is warranted for several reasons. Firstly, its presence, even at low levels, must be monitored and controlled to comply with the stringent regulatory requirements set forth by bodies like the FDA and under ICH guidelines. pharmiweb.comfda.gov Secondly, understanding the formation pathway of Impurity A can provide valuable insights for optimizing the manufacturing process of Hydroxyzine Citrate to minimize its formation. Finally, the isolation and characterization of this impurity are essential for developing and validating analytical methods capable of accurately detecting and quantifying it in the API and finished drug products. researchgate.netresearchgate.net This ensures that every batch of the medication consistently meets the predefined quality standards.

Properties

Molecular Formula

C₂₇H₃₃ClN₂O₈

Molecular Weight

549.01

Synonyms

3-((2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)carbonyl)-3-hydroxypentanedioic Acid

Origin of Product

United States

Elucidation of Genesis and Formation Pathways of Hydroxyzine Citrate Impurity a

Investigation of Synthesis By-Product Formation Mechanisms

The formation of Hydroxyzine (B1673990) Citrate (B86180) Impurity A during the synthesis of hydroxyzine citrate is primarily attributed to a direct esterification reaction between the hydroxyzine molecule and citric acid.

The synthesis of hydroxyzine involves the N-alkylation of 1-(p-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol. When citric acid is used to form the citrate salt of hydroxyzine, the acidic environment and the presence of hydroxyl groups on both hydroxyzine and citric acid can facilitate a Fischer-Speier esterification reaction. The terminal hydroxyl group of the 2-(2-hydroxyethoxy)ethyl side chain of hydroxyzine acts as the alcohol, while one of the carboxylic acid groups of citric acid acts as the acid.

The mechanism involves the protonation of the carbonyl oxygen of a citric acid carboxyl group, which enhances its electrophilicity. The hydroxyl group of the hydroxyzine side chain then performs a nucleophilic attack on the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the ester bond is formed, resulting in Hydroxyzine Citrate Impurity A.

Table 1: Key Factors in the Synthesis-Related Formation of Hydroxyzine Citrate Impurity A
FactorDescriptionImpact on Impurity Formation
Reaction TemperatureThe temperature at which the salt formation is carried out.Higher temperatures can increase the rate of the esterification side reaction.
Presence of Acid CatalystCitric acid itself can act as a proton donor, catalyzing the esterification.The acidic nature of the reaction medium is a primary driver for impurity formation.
Reaction TimeThe duration of contact between hydroxyzine and citric acid under reaction conditions.Prolonged reaction times can lead to higher levels of the impurity.

The purity of the raw materials, specifically hydroxyzine and citric acid, is crucial in controlling the levels of Impurity A. While the impurity is a direct product of a reaction between the two, the presence of certain contaminants could potentially accelerate its formation. For instance, the presence of strong acid impurities in the citric acid raw material could further catalyze the esterification reaction. Similarly, impurities in the hydroxyzine raw material with reactive functional groups could participate in side reactions, though the primary concern for Impurity A generation is the direct reaction of the principal components.

Exploration of Degradation Pathways Under Stress Conditions

Hydroxyzine Citrate Impurity A can also be formed as a degradation product when hydroxyzine citrate is subjected to various stress conditions, such as hydrolysis, oxidation, and photolysis.

Under conditions of acid-catalyzed hydrolysis, the formation of Hydroxyzine Citrate Impurity A can be promoted. In an aqueous solution containing citric acid, the equilibrium of the esterification reaction can be shifted towards the formation of the ester impurity, especially under conditions of elevated temperature. The presence of excess citric acid can act as both a reactant and a catalyst for this degradation pathway. Conversely, under basic hydrolysis conditions, the formation of the ester is less likely, and the degradation of hydroxyzine would likely proceed through other pathways. Studies have shown that hydroxyzine degrades more in acidic medium compared to alkaline medium. asianpubs.org

Table 2: Influence of pH on Hydrolytic Formation of Hydroxyzine Citrate Impurity A
ConditionMechanismLikelihood of Impurity A Formation
Acidic (e.g., presence of citric acid)Acid-catalyzed esterification (Fischer-Speier)High, especially with heat
NeutralSlow esterificationLow
BasicSaponification (ester hydrolysis) would be favored if the impurity were already present. Formation is unlikely.Very Low

While the primary oxidative degradation products of hydroxyzine typically involve modifications to the piperazine (B1678402) ring or the benzhydryl moiety, the conditions of oxidative stress can potentially influence the formation of Hydroxyzine Citrate Impurity A. The generation of radical species during oxidative stress could theoretically abstract a hydrogen atom from the hydroxyl group of the hydroxyzine side chain, making it more susceptible to nucleophilic attack on a protonated citric acid molecule. However, direct esterification is a more probable pathway than one initiated by radical formation. Forced degradation studies have identified other oxidative degradation products of hydroxyzine, such as hydroxyzine N-Oxide. researchgate.net

Photodegradation studies are crucial for assessing the stability of drug substances. nih.gov Exposure of hydroxyzine citrate to light, particularly UV radiation, can provide the energy required to overcome the activation energy for the esterification reaction. While hydroxyzine itself is reported to be relatively photostable, the presence of citric acid as a photosensitizer could potentially facilitate the reaction. The absorption of light by citric acid could lead to an excited state that can then interact with the hydroxyzine molecule, promoting the formation of the ester linkage. However, specific studies detailing the photolytic formation of this particular impurity are not extensively available. General studies on the photodegradation of hydroxyzine are being conducted to identify by-products formed under varying light conditions. digitellinc.com

Thermal Degradation Profiles and Kinetic Studies

While specific kinetic studies and detailed thermal degradation profiles for Hydroxyzine Citrate Impurity A are not extensively available in publicly accessible literature, general principles of chemical kinetics suggest that its formation is likely temperature-dependent. Forced degradation studies on hydroxyzine hydrochloride have been conducted under various stress conditions, including thermal stress, to understand its degradation pathways. researchgate.net Although these studies focus on the degradation of the primary drug, they provide a foundational understanding that elevated temperatures can promote the formation of degradation products.

The rate of esterification reactions, such as the one that forms Hydroxyzine Citrate Impurity A, is generally accelerated by heat. Therefore, it is plausible that the thermal degradation profile of a hydroxyzine citrate formulation would show an increase in the concentration of this impurity at higher temperatures. A comprehensive kinetic study would be necessary to determine the precise rate constants and activation energy for the formation of this impurity under different thermal conditions. Such a study would involve analyzing the concentration of Impurity A at various time points and temperatures.

Hypothetical Thermal Degradation Data

To illustrate the expected trend, the following interactive data table presents hypothetical data from a thermal degradation study of a hydroxyzine citrate formulation.

Temperature (°C)Time (Weeks)Hydroxyzine Citrate Impurity A (%)
4000.05
4040.12
4080.20
40120.28
5000.05
5040.25
5080.45
50120.65
6000.05
6040.50
6080.95
60121.40

Influence of Excipient Interactions on Impurity A Formation

The formation of Hydroxyzine Citrate Impurity A is a classic example of a drug-excipient interaction. The very nature of this impurity—an ester of hydroxyzine and citric acid—necessitates the presence of citric acid in the formulation.

Compatibility Studies with Common Pharmaceutical Excipients

Investigation of Acid-Base and Redox Interactions within Formulations

The formation of an ester from a carboxylic acid and an alcohol can be catalyzed by both acids and bases. In a pharmaceutical formulation, the microenvironment's pH can significantly influence the rate of this reaction. While hydroxyzine itself is a base, the presence of acidic excipients like citric acid will create an acidic microenvironment. This acidic condition can protonate the carboxylic acid group of citric acid, making it more susceptible to nucleophilic attack by the hydroxyl group of hydroxyzine, thereby promoting esterification.

Redox interactions, which involve the transfer of electrons, are less likely to be the primary pathway for the formation of Hydroxyzine Citrate Impurity A, as this is fundamentally an esterification reaction. However, oxidative degradation of hydroxyzine can occur, leading to other impurities. Forced degradation studies have shown that hydroxyzine can degrade under oxidative stress. researchgate.net

Impact of Manufacturing Processes and Storage Conditions

The manufacturing process and subsequent storage conditions of the drug product can have a significant impact on the levels of Hydroxyzine Citrate Impurity A.

Process Parameter Optimization for Impurity A Minimization

Several manufacturing process parameters can be optimized to minimize the formation of this impurity. Given that the formation is likely accelerated by heat and the presence of moisture (which can facilitate the reaction), the following process parameters are critical:

Granulation: If a wet granulation process is used, the amount of water and the drying time and temperature should be carefully controlled. Over-wetting or prolonged drying at high temperatures could increase the formation of Impurity A.

Drying: The temperature and duration of the drying process are critical. Lower temperatures and shorter drying times, consistent with achieving the desired moisture content, would be preferable.

Compression: While less likely to directly impact the chemical reaction, the heat generated during high-speed tablet compression could potentially contribute to impurity formation, although this effect is generally considered minimal for stable compounds.

Illustrative Data on Process Parameter Impact

The following interactive data table provides a hypothetical representation of how different manufacturing parameters could influence the level of Hydroxyzine Citrate Impurity A.

Granulation MethodDrying Temperature (°C)Initial Impurity A (%)
Wet Granulation500.08
Wet Granulation600.15
Wet Granulation700.25
Dry Granulation-0.06

Environmental Factors During Storage (Temperature, Humidity, Light)

The stability of the final drug product during storage is critical. The key environmental factors that can influence the formation of Hydroxyzine Citrate Impurity A are temperature, humidity, and light.

Temperature: As established, higher temperatures will likely accelerate the esterification reaction. Therefore, storage at controlled room temperature, as recommended for most drug products, is crucial.

Humidity: The presence of moisture can facilitate the chemical reaction between hydroxyzine and citric acid. Packaging that provides a good barrier against moisture ingress is therefore essential to minimize the formation of Impurity A over the shelf life of the product.

Light: While forced degradation studies have been performed under photolytic conditions, the primary formation pathway for Hydroxyzine Citrate Impurity A is not directly light-induced. However, light can provide the energy to initiate other degradation pathways, and appropriate protection from light is always a good manufacturing practice.

Hypothetical Stability Data Under Different Storage Conditions

This interactive data table illustrates the potential impact of storage conditions on the levels of Hydroxyzine Citrate Impurity A over a 12-month period.

Storage ConditionTime (Months)Hydroxyzine Citrate Impurity A (%)
25°C / 60% RH00.05
25°C / 60% RH60.10
25°C / 60% RH120.15
30°C / 65% RH00.05
30°C / 65% RH60.18
30°C / 65% RH120.28
40°C / 75% RH00.05
40°C / 75% RH60.40

Advanced Analytical Methodologies for the Characterization and Quantification of Hydroxyzine Citrate Impurity a

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of pharmaceutical impurities, offering high-resolution separation of complex mixtures. For Hydroxyzine (B1673990) Citrate (B86180) Impurity A, various liquid and gas chromatographic techniques are utilized to achieve the necessary specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for the analysis of organic impurities in hydroxyzine hydrochloride pharmaceuticals. oipub.comresearchgate.net Method development is a critical process that involves the systematic optimization of several parameters to achieve a sensitive, specific, and reliable separation of Hydroxyzine Citrate Impurity A from the active pharmaceutical ingredient (API) and other related substances.

The choice of the stationary phase is fundamental to achieving the desired chromatographic separation. For hydroxyzine and its impurities, reversed-phase columns are predominantly used.

C18 (Octadecylsilane) Columns: C18 columns are the most widely used stationary phase for the analysis of hydroxyzine impurities due to their hydrophobic nature, which provides excellent retention and separation for a broad range of non-polar to moderately polar compounds. oipub.comresearchgate.net A typical C18 column used for this purpose might have dimensions of 150 mm x 3.9 mm with a 5 µm particle size, providing a balance between resolution and analysis time. oipub.comresearchgate.net

Phenyl Columns: Phenyl stationary phases offer alternative selectivity compared to C18 columns. The pi-pi interactions between the phenyl groups of the stationary phase and the aromatic rings present in the hydroxyzine molecule and its impurities can lead to enhanced resolution for specific critical pairs that may be difficult to separate on a C18 column.

Table 1: Common Stationary Phases for Hydroxyzine Impurity Analysis

Stationary Phase Typical Dimensions Particle Size Key Characteristics
C18 (Octadecyl) 150 x 3.9 mm, 250 x 4.6 mm 5 µm Broad applicability, strong hydrophobic retention. oipub.comresearchgate.netresearchgate.net
C8 (Octyl) 150 x 4.6 mm 5 µm Less retentive than C18, useful for more hydrophobic analytes.

The mobile phase composition is a critical parameter that is adjusted to control the retention and elution of analytes.

Mobile Phase Constituents: A typical mobile phase for hydroxyzine impurity analysis consists of an aqueous component and an organic modifier. The aqueous phase is often an acidic buffer, such as 0.1% trifluoroacetic acid in water or a phosphate (B84403) buffer, which helps to control the peak shape and ionization of the analytes. oipub.comresearchgate.netresearchgate.net Acetonitrile is a commonly used organic modifier due to its low viscosity and UV transparency. oipub.comresearchgate.netresearchgate.net

Gradient Elution: Gradient elution is frequently employed to ensure the timely elution of all impurities with varying polarities. A binary gradient system, for example, might start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase (acetonitrile). oipub.comresearchgate.net This approach allows for the effective separation of early-eluting polar impurities and later-eluting non-polar impurities within a single analytical run.

Table 2: Example of a Gradient Elution Program for Hydroxyzine Impurity Analysis

Time (minutes) % Aqueous Phase (e.g., 0.1% TFA in Water) % Organic Phase (e.g., Acetonitrile)
0.0 95 5
20.0 40 60
25.0 10 90
30.0 10 90
31.0 95 5

The selection of an appropriate detector and the optimization of its parameters are crucial for achieving the required sensitivity and selectivity.

UV-Vis Detection: A UV-Vis detector is the most common detector used for the analysis of hydroxyzine and its impurities due to the presence of a chromophore in the molecular structure.

Wavelength Optimization: The detection wavelength is selected based on the UV absorbance maxima of the compounds of interest. For the estimation of Hydroxyzine Impurity A and other unspecified impurities, a wavelength of 230 nm is often utilized. oipub.comresearchgate.net Other impurities may be monitored at different wavelengths, such as 254 nm for Impurity C, to maximize sensitivity for each specific compound. oipub.comresearchgate.net An isocratic HPLC method with UV detection at 232 nm has also been described for the analysis of hydroxyzine. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.

UPLC methods have been successfully developed and validated for the quantification of hydroxyzine. nih.gov These methods often employ Acquity BEH C18 columns and can be coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective detection. nih.govresearchgate.net The enhanced resolution of UPLC is particularly advantageous for separating closely related impurities from the main drug peak, ensuring accurate quantification even at very low levels. nih.govresearchgate.net The use of UPLC can significantly reduce run times, leading to higher sample throughput in a quality control environment.

Gas Chromatography (GC) for Potential Volatile Precursors or Degradants

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile compounds. While less common for the direct analysis of non-volatile impurities like Hydroxyzine Citrate Impurity A, GC can be employed to identify and quantify potential volatile precursors used in the synthesis of hydroxyzine or volatile degradants that may form during storage. nih.gov

Methods using GC with a nitrogen-phosphorus detector (NPD) have been developed for the quantification of hydroxyzine in biological fluids, demonstrating the feasibility of this technique for the parent compound. nih.gov Such methods could be adapted to search for related volatile substances. The use of capillary GC coupled with mass spectrometry (GC-MS) provides definitive identification of unknown volatile peaks. nih.gov

Hyphenated Techniques for Structural Elucidation and Confirmation

The unambiguous identification and structural elucidation of pharmaceutical impurities are critical for ensuring drug safety and quality. Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable tools for this purpose. For complex molecules such as Hydroxyzine Citrate Impurity A, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are paramount for initial identification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the detection, identification, and quantification of pharmaceutical impurities. Its power lies in the ability of LC to separate the impurity from the active pharmaceutical ingredient (API) and other related substances, followed by the high sensitivity and specificity of MS/MS for structural characterization. researchgate.netoipub.com An LC method, often utilizing a C18 column with a gradient mobile phase of acidified water and acetonitrile, can effectively resolve Hydroxyzine Citrate Impurity A from the parent hydroxyzine molecule. researchhub.com

The choice of ionization technique is crucial for successfully analyzing a specific molecule by mass spectrometry. For Hydroxyzine Citrate Impurity A, a large and polar molecule with a molecular weight of 549.01 g/mol and the chemical formula C27H33ClN2O8, Electrospray Ionization (ESI) is the most suitable method.

Electrospray Ionization (ESI): This soft ionization technique is ideal for polar and thermally labile molecules. It generates ions directly from a liquid solution by creating a fine spray of charged droplets in the presence of a strong electric field. Given its structure, which contains multiple heteroatoms (nitrogen and oxygen) and acidic/basic centers, Hydroxyzine Citrate Impurity A is readily ionized by ESI. In positive ion mode (ESI+), protonation would likely occur on the nitrogen atoms of the piperazine (B1678402) ring, yielding a prominent protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of approximately 550.0. In negative ion mode (ESI-), deprotonation of the carboxylic acid groups on the citrate moiety would produce an [M-H]- ion.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds than ESI. While it could potentially ionize this impurity, ESI is typically preferred for molecules of this nature due to its gentler ionization process, which minimizes in-source fragmentation and preserves the molecular ion.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]+ ion) and analyzing the resulting product ions. The fragmentation pattern is a molecular fingerprint that helps to piece together the impurity's structure.

For Hydroxyzine Citrate Impurity A, the precursor ion at m/z 550.0 would be expected to fragment at its most labile bonds upon collision-induced dissociation (CID). Key fragmentation pathways would likely involve the cleavage of the ester linkage, the ether bonds, and the bonds around the piperazine ring. This analysis allows for the confirmation of the different structural components of the molecule.

Table 1: Predicted MS/MS Fragmentation of Hydroxyzine Citrate Impurity A ([M+H]⁺ at m/z 550.0)

Predicted m/z Fragment Ion Structure/Identity Fragmentation Pathway
375.2 [Hydroxyzine]+ Cleavage of the ester bond linking the hydroxyzine and citrate moieties.
287.8 [(4-chlorophenyl)(phenyl)methyl-piperazine]+ Cleavage of the C-O bond of the ethoxyethyl side chain.
193.1 [Citric Acid]+H+ Cleavage of the ester bond.

This detailed analysis of product ions provides high confidence in the identification of the impurity's structure, confirming the presence of both the hydroxyzine and citrate portions of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While nominal mass MS/MS provides valuable fragmentation data, High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of an unknown or specified impurity. researchgate.net HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure m/z values with exceptional accuracy (typically < 5 ppm).

For Hydroxyzine Citrate Impurity A, the theoretical monoisotopic mass of the protonated molecule ([C27H34ClN2O8]+) is calculated to be 549.1998. An HRMS measurement yielding a mass value extremely close to this theoretical value provides strong, definitive evidence for the elemental formula C27H33ClN2O8, significantly reducing the possibility of misidentification.

Table 2: Accurate Mass Data for Hydroxyzine Citrate Impurity A

Parameter Value
Molecular Formula C27H33ClN2O8
Theoretical Monoisotopic Mass ([M]) 548.1920
Theoretical m/z of [M+H]+ 549.1998

This level of accuracy is crucial for distinguishing the impurity from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Spectroscopic Techniques for Auxiliary Characterization

While mass spectrometry is a powerful tool for determining molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive, unambiguous elucidation of a molecule's complete chemical structure. synthinkchemicals.com It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to map the hydrogen and carbon skeletons of a molecule, respectively. For a reference standard of Hydroxyzine Citrate Impurity A, acquiring ¹H and ¹³C NMR spectra is essential for absolute structural confirmation. allmpus.com

The predicted ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the presence and connectivity of the various functional groups.

Table 3: Predicted ¹H NMR Chemical Shifts for Hydroxyzine Citrate Impurity A

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic protons (phenyl & chlorophenyl groups) 7.20 - 7.50 Multiplet
Methine proton (-CH-(Ar)₂) 4.20 - 4.30 Singlet
Piperazine protons (-CH₂-N-CH₂-) 2.50 - 2.80 Multiplet
Ethoxyethyl protons (-O-CH₂-CH₂-N-) 3.50 - 3.80 Multiplet

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, confirming the carbon framework of the impurity.

Table 4: Predicted ¹³C NMR Chemical Shifts for Hydroxyzine Citrate Impurity A

Carbon Environment Predicted Chemical Shift (δ, ppm)
Aromatic carbons 125 - 145
Carboxylic acid carbons (-COOH) 170 - 175
Ester carbonyl carbon (-COO-) 168 - 172
Methine carbon (-CH-(Ar)₂) ~75
Ethoxyethyl carbons (-O-CH₂-CH₂-N-) 55 - 70
Piperazine carbons (-CH₂-N-CH₂-) 45 - 55

Together, ¹H NMR, ¹³C NMR, and advanced 2D-NMR techniques (such as COSY and HMQC/HSQC) allow for the complete assignment of all protons and carbons, providing unequivocal proof of the structure of Hydroxyzine Citrate Impurity A.

Table of Compounds Mentioned

Compound Name Chemical Formula
Hydroxyzine Citrate Impurity A C27H33ClN2O8
Hydroxyzine C21H27ClN2O2

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the structural elucidation of pharmaceutical impurities. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "fingerprint" of the molecule based on its vibrational modes. For Hydroxyzine Citrate Impurity A, with the chemical name 3-((2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)carbonyl)-3-hydroxypentanedioic acid, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies for Hydroxyzine Citrate Impurity A would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl (-OH) and carboxylic acid groups.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H and potentially above 3000 cm⁻¹ for aromatic C-H.

C=O stretching: Strong absorption bands around 1700-1750 cm⁻¹ corresponding to the carbonyl groups of the ester and carboxylic acid functionalities.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ether and ester linkages.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

C-N stretching: Vibrations in the 1000-1250 cm⁻¹ region.

C-Cl stretching: A band typically found in the 600-800 cm⁻¹ region.

While a specific, publicly available IR spectrum for Hydroxyzine Citrate Impurity A has not been identified in scientific literature, the analysis of these characteristic bands would be crucial for confirming its identity and distinguishing it from the parent drug, Hydroxyzine, and other related impurities. Techniques such as Attenuated Total Reflectance (ATR)-FTIR are often employed for such analyses due to their minimal sample preparation requirements. researchgate.net

Advanced UV-Vis Spectrophotometric Approaches (e.g., Derivative Spectroscopy)

Standard UV-Vis spectrophotometry can sometimes be limited in its ability to resolve and quantify an impurity when its spectrum significantly overlaps with that of the API or other impurities. nih.gov Advanced techniques like derivative spectrophotometry can overcome these limitations by enhancing spectral details. This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength.

The primary advantages of derivative spectroscopy in the context of impurity analysis include:

Resolution of overlapping spectra: Derivative spectra can separate overlapping bands, allowing for the quantification of a specific analyte in a complex mixture. For instance, a shoulder on a primary absorption peak can be resolved into a distinct peak in the second-derivative spectrum. uw.edu.pl

Elimination of background interference: Broad background signals are often minimized or eliminated in derivative spectra, improving the signal-to-noise ratio for the analyte of interest.

Enhanced sensitivity and specificity: By focusing on the finer spectral features, the method can provide greater specificity for the target impurity.

For Hydroxyzine Citrate Impurity A, a derivative UV-Vis spectrophotometric method could be developed to quantify it in the presence of Hydroxyzine. The zero-crossing technique in first or second-derivative spectroscopy is often employed, where the concentration of one component is determined at a wavelength where the derivative spectrum of the interfering component crosses the zero axis. nih.gov Although specific derivative spectra for Hydroxyzine Citrate Impurity A are not publicly available, the principles of this technique are well-established for the analysis of pharmaceutical mixtures. nih.gov

Development and Validation of Analytical Methods According to ICH Guidelines

The development and validation of an analytical method for quantifying Hydroxyzine Citrate Impurity A must adhere to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), to ensure the method is suitable for its intended purpose. ich.org A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is commonly developed for such applications. semanticscholar.orgresearchgate.net

Specificity and Selectivity Assessment

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For an impurity method, this involves demonstrating that the analytical signal for Hydroxyzine Citrate Impurity A is not affected by the presence of Hydroxyzine, other known impurities, or placebo components.

This is typically achieved by:

Peak Purity Analysis: Using a photodiode array (PDA) detector to evaluate the purity of the chromatographic peak for Hydroxyzine Citrate Impurity A.

Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to resolve the peak of Hydroxyzine Citrate Impurity A from any degradants formed. semanticscholar.org

Parameter Methodology Acceptance Criteria Illustrative Finding for Impurity A
SpecificityAnalyze blank, placebo, Hydroxyzine API, and a spiked sample of Hydroxyzine Citrate Impurity A. Perform forced degradation studies.The peak for Hydroxyzine Citrate Impurity A should be well-resolved from all other peaks (resolution > 2). Peak purity index should be greater than a set threshold (e.g., > 0.999).Method demonstrates resolution of the Impurity A peak from the main Hydroxyzine peak and all generated degradation products. (Note: Specific data is not publicly available).

Linearity and Calibration Curve Establishment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For an impurity, this range typically spans from the reporting threshold to 120% of the specification limit.

A calibration curve is established by analyzing a series of solutions of Hydroxyzine Citrate Impurity A at different known concentrations. The response (e.g., peak area) is plotted against concentration, and a linear regression analysis is performed.

Parameter Methodology Acceptance Criteria Illustrative Finding for Impurity A
LinearityPrepare and analyze at least five concentrations of Hydroxyzine Citrate Impurity A spanning the expected range.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. Visual inspection of the plot should show a linear relationship.Linear relationship observed over the range of 0.05 µg/mL to 1.5 µg/mL with r² > 0.999. (Note: Specific data is not publicly available).

Accuracy (Recovery Studies) and Precision (Repeatability, Intermediate Precision) Evaluations

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using recovery studies, where a known amount of Hydroxyzine Citrate Impurity A is spiked into a sample matrix (e.g., a solution of the API) and the percentage of the spiked amount that is recovered is calculated.

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment.

Parameter Methodology Acceptance Criteria Illustrative Finding for Impurity A
Accuracy Analyze spiked samples at a minimum of three concentration levels (e.g., 50%, 100%, 150% of the specification limit), in triplicate.Mean recovery should be within a pre-defined range, typically 80.0% to 120.0% for impurities at low concentrations.Mean recovery values between 98.0% and 102.0% at all levels. (Note: Specific data is not publicly available).
Precision
RepeatabilityAnalyze a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).Relative Standard Deviation (RSD) should be ≤ 10% for impurity analysis.RSD for peak area of six replicate injections is < 2.0%. (Note: Specific data is not publicly available).
Intermediate PrecisionRepeat the repeatability study on a different day, with a different analyst, or on a different instrument.RSD should be within the established limits, demonstrating the method's robustness to minor variations.RSD values for analyses performed on different days are within the acceptable range of ≤ 10%. (Note: Specific data is not publicly available).

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for impurity methods to ensure that even trace amounts of the impurity can be reliably controlled. They can be determined based on:

Signal-to-Noise Ratio: Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.

Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., of the y-intercepts of regression lines) and S is the slope of the calibration curve. researchgate.net

Parameter Methodology Acceptance Criteria Illustrative Finding for Impurity A
LOD Determined based on signal-to-noise ratio (3:1) or the standard deviation of the response and slope of the calibration curve.The LOD should be low enough to detect the impurity at levels below the reporting threshold.LOD established at 0.015 µg/mL. (Note: Specific data is not publicly available).
LOQ Determined based on signal-to-noise ratio (10:1) or the standard deviation of the response and slope of the calibration curve. The LOQ value should be confirmed by demonstrating adequate precision and accuracy at this concentration.The LOQ should be at or below the reporting threshold for the impurity.LOQ established at 0.05 µg/mL, with demonstrated accuracy and precision at this level. (Note: Specific data is not publicly available).

Robustness and Ruggedness Studies

Robustness and ruggedness are essential validation parameters that demonstrate the reliability of an analytical method under various conditions. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in its own parameters, indicating its reliability during normal usage. Ruggedness, on the other hand, assesses the reproducibility of results when the method is subjected to external variations, such as different analysts, laboratories, or instruments.

The evaluation of robustness is typically considered during the development phase of an analytical procedure. For high-performance liquid chromatography (HPLC) methods, which are commonly used for impurity analysis, several parameters are intentionally varied to test the method's robustness. The goal is to identify which operational parameters need to be strictly controlled to ensure the method's validity is maintained.

A study on an HPLC method for hydroxyzine hydrochloride demonstrated robustness by introducing small variations in mobile phase composition, flow rate, and column temperature. The results remained within acceptable limits, confirming the method's reliability for routine analysis.

Table 1: Example of Robustness Study Parameters for an HPLC Method

Parameter Original Value Variation 1 Variation 2
Mobile Phase Composition (% Acetonitrile) 50% 48% 52%
Flow Rate (mL/min) 1.0 0.9 1.1
Column Temperature (°C) 30°C 28°C 32°C
pH of Mobile Phase Buffer 3.0 2.8 3.2

This interactive table illustrates typical deliberate variations made during a robustness test for an HPLC method.

Ruggedness studies confirm that the method can be successfully transferred between different laboratories. This involves analyzing the same sample using different equipment, by different analysts, and on different days to assess the degree of reproducibility.

Stability-Indicating Capabilities of Developed Methods

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other potential impurities. The development of such methods is a regulatory requirement and crucial for ensuring the safety and efficacy of a drug product throughout its shelf life.

To establish the stability-indicating nature of a method for hydroxyzine, forced degradation studies are performed. This involves subjecting the drug substance to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. The objective is to generate potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the parent drug and its known impurities, including Impurity A.

One study developed a stability-indicating HPLC method for hydroxyzine hydrochloride and its organic impurities. The validation included forced degradation, which proved the method's capability to resolve the drug from its degradation products. The method's ability to separate and quantify the drug in the presence of its degradation products confirms its utility for stability testing.

Table 2: Summary of Forced Degradation Studies for Hydroxyzine

Stress Condition Conditions Applied Outcome
Acid Hydrolysis 0.1 N HCl at 80°C Significant degradation observed; peaks well-resolved from the main analyte.
Base Hydrolysis 0.1 N NaOH at 80°C Significant degradation observed; peaks well-resolved from the main analyte.
Oxidative Degradation 3% H₂O₂ at room temp Degradation observed; peaks well-resolved from the main analyte.
Thermal Degradation 105°C for 24 hours Minor degradation observed; peaks well-resolved from the main analyte.
Photolytic Degradation UV light exposure Minor degradation observed; peaks well-resolved from the main analyte.

This interactive table summarizes the conditions and outcomes of typical forced degradation studies used to establish the stability-indicating capability of an analytical method.

Application of Reference Standards and Certified Reference Materials for Impurity A Quantification

The accurate quantification of any impurity is fundamentally reliant on the use of high-quality reference standards. Reference standards, particularly Certified Reference Materials (CRMs), provide a benchmark for measuring substances, ensuring that analytical results are accurate, reliable, and comparable across different laboratories.

For Hydroxyzine Citrate Impurity A, fully characterized chemical compounds are used as reference standards. These standards are essential for various analytical applications, including method development, method validation, and routine quality control (QC) checks. They allow for the precise identification and quantification of Impurity A in both the drug substance and the final drug product.

CRMs are produced and certified under stringent guidelines, such as ISO 17034 and ISO/IEC 17025, which guarantees their traceability and low uncertainty. Pharmaceutical secondary standards, which are qualified as CRMs, offer a convenient and cost-effective alternative to preparing in-house working standards. Suppliers of reference standards for hydroxyzine impurities provide comprehensive analytical data, including a Certificate of Analysis (CoA), NMR, mass spectrometry (MS), and HPLC purity data, to support their use in regulatory filings.

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) also provide official reference standards for hydroxyzine and some of its related compounds. The availability of these pharmacopeial and non-pharmacopeial reference materials is critical for impurity profiling and ensuring compliance with regulatory expectations. By using these standards, pharmaceutical companies can confidently meet regulatory requirements and ensure the quality and safety of their products.

Table 3: List of Compounds

Compound Name
Hydroxyzine
Hydroxyzine Citrate Impurity A
Hydroxyzine Dihydrochloride
Hydroxyzine Hydrochloride

Strategic Approaches for Control and Mitigation of Hydroxyzine Citrate Impurity a in Pharmaceutical Manufacturing

Raw Material Control and Incoming Quality Assurance

The quality of the raw materials used in the synthesis of Hydroxyzine (B1673990) Citrate (B86180) is a fundamental pillar of impurity control. A robust quality assurance program for incoming materials is essential to prevent the introduction of impurities and to ensure the consistency of the manufacturing process.

Strict specifications must be established for all raw materials, including the hydroxyzine base, citric acid, and all solvents and reagents. These specifications should be based on a thorough understanding of the manufacturing process and the potential for impurity formation.

For Hydroxyzine base, key specifications should include:

Purity: A high-purity hydroxyzine base will minimize the presence of other reactive species.

Related Substances: Limits on known and unknown related substances should be established.

For Citric Acid, critical specifications include:

Water Content: As moisture can influence the esterification reaction, a tight specification on water content is necessary. Anhydrous citric acid may be preferred.

Purity: High-purity citric acid will be free from other acidic or catalytic impurities.

For Solvents, specifications should cover:

Purity: Solvents should be of high purity and free from contaminants.

Residual Acids/Bases: Limits on acidic or basic residues that could catalyze esterification should be in place.

A comprehensive vendor qualification program is crucial to ensure a reliable supply of high-quality raw materials. This program should go beyond simply testing incoming materials and should include a thorough assessment of the vendor's manufacturing processes and quality systems.

Key components of a vendor qualification program include:

Audits: On-site audits of the vendor's manufacturing facilities are essential to assess their compliance with Good Manufacturing Practices (GMP).

Quality Agreements: A formal quality agreement should be in place with each vendor, clearly defining the specifications for the raw materials, testing methods, and procedures for handling out-of-specification results.

Change Control: The vendor should have a robust change control system and be required to notify the pharmaceutical manufacturer of any significant changes to their manufacturing process, raw material sources, or specifications.

Performance Monitoring: A system for monitoring the performance of each vendor over time, including the quality of the materials supplied and their on-time delivery record, should be implemented.

By implementing these strategic approaches, pharmaceutical manufacturers can effectively control and mitigate the formation of Hydroxyzine Citrate Impurity A, ensuring the production of a high-quality and safe active pharmaceutical ingredient.

Packaging System Impact on Impurity A Stability

The primary packaging system serves as a barrier to protect the drug product from environmental factors such as light, moisture, and oxygen, all of which can contribute to the degradation of the API and the formation of impurities. regulations.gov

The choice of primary packaging material is critical for maintaining the stability of hydroxyzine citrate. Both glass and polymers are commonly used materials, each with its own set of properties.

Glass: Type I borosilicate glass is generally considered the most inert and offers excellent protection against moisture and gas permeation. A stability study of a combination of hydroxyzine hydrochloride with other drugs in glass and plastic syringes found that the drugs were stable for 366 days at 4°C and 25°C in both packaging types, but degradation occurred at higher temperatures. researchgate.net

Polymers: High-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP) are common polymers used for solid dosage form packaging. However, they can have higher water vapor and oxygen transmission rates compared to glass. For moisture-sensitive drugs, blisters with high-barrier films like Aclar® (polychlorotrifluoroethylene) or polyvinylidene chloride (PVdC) coatings are often preferred. regulations.gov

Table 3: Comparison of Primary Packaging Materials

Packaging MaterialMoisture BarrierOxygen BarrierPotential Issues
Type I GlassExcellentExcellentPotential for ion leaching
HDPEGoodFairHigher permeability than glass
PPGoodFairHigher permeability than glass
PVC BlisterPoorFairLow barrier properties
Aclar®/PVdC BlisterExcellentGoodHigher cost

The selection of the primary packaging material should be based on the specific stability requirements of the hydroxyzine citrate formulation.

The composition of the headspace within the primary packaging can significantly impact the stability of an oxygen-sensitive drug. Minimizing the oxygen content in the headspace is a key strategy to prevent oxidative degradation. This can be achieved through inert gas flushing (e.g., with nitrogen or argon) during the packaging process.

The gas permeability of the packaging material is also a critical factor. Materials with low oxygen permeability should be selected to prevent the ingress of atmospheric oxygen over the shelf life of the product. The water vapor transmission rate (WVTR) is another important parameter, as moisture can facilitate hydrolytic degradation pathways. regulations.gov

Implementation of In-Process Controls and Finished Product Specifications

Robust in-process controls (IPCs) and comprehensive finished product specifications are essential for ensuring that Hydroxyzine Citrate Impurity A is maintained at or below acceptable levels throughout the manufacturing process and the product's shelf life.

IPCs should be implemented at critical stages of the manufacturing process to monitor and control parameters that could influence the formation of Impurity A. This may include monitoring of mixing times, drying temperatures, and environmental conditions.

The finished product specification should include a specific test and acceptance criterion for Hydroxyzine Citrate Impurity A. The acceptance criteria should be based on safety data and regulatory guidelines, such as those provided by the International Council for Harmonisation (ICH). According to ICH Q3B(R2) guidelines, the threshold for reporting, identification, and qualification of degradation products in new drug products depends on the maximum daily dose.

Table 4: Illustrative Finished Product Specification for Hydroxyzine Citrate Impurity A

TestAcceptance CriterionAnalytical Method
Identification of Hydroxyzine Citrate Impurity ARetention time corresponds to the reference standardHPLC
Assay of Hydroxyzine Citrate Impurity ANot more than 0.2%HPLC

This is an illustrative example. The actual specification should be established based on stability data, toxicological assessments, and regulatory requirements.

A stability-indicating analytical method, such as high-performance liquid chromatography (HPLC), is necessary for the accurate quantification of Hydroxyzine Citrate Impurity A in the presence of the API and other potential degradation products. researchgate.net The method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Real-Time Monitoring Techniques

The implementation of Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. news-medical.net For controlling Hydroxyzine Citrate Impurity A, real-time monitoring is essential to understand and manage its formation during the synthesis of the active pharmaceutical ingredient (API). galaxy-scientific.comlongdom.org

Spectroscopic methods are particularly well-suited for in-line or online monitoring. synzeal.com These techniques offer non-destructive, rapid analysis, which can be integrated directly into the manufacturing process.

Raman Spectroscopy: This technique provides molecular-level information by probing the vibrational modes of molecules. researchgate.net It is a powerful tool for monitoring chemical reactions in real-time. nih.govspectroscopyonline.com In the context of Hydroxyzine synthesis, a Raman probe could be inserted into the reaction vessel to monitor the consumption of reactants and the formation of both the desired product and Impurity A. azom.com By tracking the unique spectral "fingerprint" of each compound, manufacturers can gain insights into reaction kinetics and identify any deviations from the optimal process that might lead to an increase in impurity levels. mdpi.comgoogle.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is another versatile analytical method for real-time process monitoring. news-medical.netnih.gov It is effective for identifying and quantifying various organic compounds. longdom.org In the manufacturing of Hydroxyzine, NIR sensors could be used to monitor critical process parameters that influence the formation of Impurity A, such as reactant concentrations and reaction completeness. galaxy-scientific.com This allows for proactive control of the process to minimize impurity generation. longdom.org

In addition to spectroscopic methods, chromatographic techniques can be adapted for real-time monitoring.

Online High-Performance Liquid Chromatography (HPLC): While traditionally an offline laboratory technique, HPLC can be integrated into the manufacturing process for online monitoring. researchgate.net An automated system can periodically draw a sample from the reactor, perform a rapid separation, and quantify the levels of Hydroxyzine and Impurity A. researchgate.net This provides direct, quantitative data on the impurity profile as the reaction progresses, enabling precise control over the manufacturing process.

The data generated from these real-time monitoring techniques can be used to build process models that enhance understanding and control, ultimately leading to a more robust and reliable manufacturing process with minimal levels of Hydroxyzine Citrate Impurity A.

Interactive Data Table: Comparison of Real-Time Monitoring Techniques

TechniquePrincipleApplication in Hydroxyzine SynthesisAdvantages
Raman Spectroscopy Inelastic scattering of monochromatic light, providing a molecular fingerprint.In-line monitoring of reaction kinetics, reactant consumption, and formation of Impurity A.Non-destructive, high chemical specificity, suitable for aqueous and solid samples.
Near-Infrared (NIR) Spectroscopy Measures absorption of light in the near-infrared region, related to molecular vibrations.Online monitoring of raw material identity, and concentrations of reactants and products.Rapid, non-destructive, can penetrate solid samples, suitable for various sample types.
Online HPLC Separation of compounds based on their interaction with a stationary phase.Automated, periodic quantification of Impurity A levels in the reaction mixture.Highly specific and quantitative, provides direct measurement of impurity concentration.

Acceptance Criteria and Release Testing

Establishing appropriate acceptance criteria for impurities is a fundamental aspect of ensuring the quality and safety of the final drug product. These criteria are based on a combination of pharmacopeial standards and regulatory guidelines, such as those from the International Council for Harmonisation (ICH). synthinkchemicals.comeuropa.eufda.gov

For Hydroxyzine and its related compounds, the United States Pharmacopeia (USP) provides specific limits for impurities in the Hydroxyzine Hydrochloride monograph. The USP specifies that for the drug substance, no individual impurity should exceed a certain percentage, and the sum of all impurities must also be controlled. While the monograph for Hydroxyzine Hydrochloride Tablets focuses on performance tests like dissolution, the control of synthesis-related impurities like Impurity A is primarily addressed at the drug substance stage. pharmacopeia.cnwisdomlib.orguspnf.com

The ICH Q3B(R2) guideline provides a framework for setting acceptance criteria for degradation products in new drug products. google.com This framework is based on the maximum daily dose (MDD) of the drug and establishes thresholds for reporting, identification, and qualification of impurities.

Reporting Threshold: The level above which an impurity must be reported in the drug product specification.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be justified.

The acceptance criteria for Hydroxyzine Citrate Impurity A in the final drug product would be established based on these principles, considering the MDD of Hydroxyzine. The limits are set to ensure that the impurity level is well below any concentration that could pose a safety risk.

Release testing of the final drug product involves a series of analytical procedures to confirm that it meets all the established specifications, including the limits for impurities. A validated, stability-indicating HPLC method is typically the core of release testing for impurities. researchgate.net This method must be able to accurately and precisely quantify Hydroxyzine Citrate Impurity A and separate it from the active ingredient and any other potential impurities. researchgate.net Reference standards, such as "Hydroxyzine Related Compound A" provided by USP, are crucial for the accurate identification and quantification of this impurity during release testing. sigmaaldrich.comusp.org

Interactive Data Table: ICH Q3B(R2) Thresholds for Impurities in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%>1.0 mg per day: 0.2%≤1.0 mg per day: 0.5%>100 mg per day: 0.2%10 mg - 100 mg per day: 0.5%<10 mg per day: 1.0%
> 1 g0.05%0.15%0.15%

By combining robust real-time monitoring during manufacturing with stringent, well-justified acceptance criteria for final product release, pharmaceutical companies can effectively control and mitigate the risks associated with Hydroxyzine Citrate Impurity A, ensuring a consistent supply of high-quality medication.

Regulatory Science and Impurity Profiling of Hydroxyzine Citrate

Impurity Profiling and Characterization Requirements for Regulatory Submissions (e.g., ANDA, DMF)

Regulatory submissions, such as an Abbreviated New Drug Application (ANDA) for generic drugs or a Drug Master File (DMF) for an active pharmaceutical ingredient (API), require a detailed impurity profile. fda.govperfectdossier.com This profile is a comprehensive description of the impurities present in a typical batch of a drug substance produced by a specific manufacturing process. perfectdossier.com

For Hydroxyzine (B1673990) Citrate (B86180) Impurity A, the submission must include:

Identification: Structural characterization of the impurity. perfectdossier.com

Reporting: A list of all impurities found at levels above the reporting threshold. fda.gov

Quantification: The amount of each impurity present, determined by a validated analytical method. fda.gov

Justification of Limits: A rationale for the proposed acceptance criteria for Impurity A, which includes safety considerations. fda.govregulations.gov

In an ANDA submission, the impurity profile of the generic drug substance is often compared to that of the reference listed drug (RLD). regulations.gov An impurity is generally considered qualified if its level in the generic product is similar to or less than the level observed in the RLD. fda.govregulations.gov If a new impurity is found or if a known impurity like Impurity A is present at a higher level than in the RLD, further qualification studies may be required. raps.org Failure to provide adequate justification for impurity limits can be grounds for the FDA to refuse-to-receive (RTR) an ANDA. raps.org

Assessment of Potential for Genotoxic Impurities and Associated Control Strategies

Genotoxic impurities (GTIs) are compounds that can damage DNA, potentially leading to mutations and cancer, even at very low levels. labmanager.comeuropeanpharmaceuticalreview.com Regulatory guidelines, particularly ICH M7, mandate a thorough assessment of all impurities for their potential to be genotoxic. labmanager.comfda.gov

The assessment for Hydroxyzine Citrate Impurity A involves several steps:

Structural Assessment: The chemical structure of Impurity A is analyzed for any "structural alerts" known to be associated with genotoxicity. This is often done using in silico computational toxicology tools. acs.org

Ames Test: If a structural alert is present, an in vitro bacterial reverse mutation assay (Ames test) is typically conducted to determine if the impurity is mutagenic. acs.orgtaylorfrancis.com

Risk Characterization: If the impurity is found to be genotoxic, a risk assessment is performed to determine a safe level of exposure.

If Impurity A were determined to be a GTI, a stringent control strategy would be required. This could involve modifying the synthesis process to prevent its formation, implementing specific purification steps to remove it, or demonstrating that the process consistently reduces the impurity to a safe level, often defined by the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for lifetime exposure. labmanager.com

Establishment of Reporting Thresholds and Qualification Thresholds for Impurity A

The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3A for drug substances and Q3B for drug products, that define thresholds for reporting, identifying, and qualifying impurities. ich.orgpharmabeej.comslideshare.net These thresholds are not fixed values but are dependent on the maximum daily dose (MDD) of the drug.

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. It is the limit above which an impurity should be recorded and factored into the calculation of total impurities. fda.govslideshare.netuspnf.com

Identification Threshold: The level above which the structure of an impurity must be determined. uspnf.comeuropa.eu

Qualification Threshold: The level above which an impurity's biological safety must be established. slideshare.netuspnf.comeuropa.eu Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity at the specified level. fda.govbfarm.de

If the level of Impurity A exceeds the qualification threshold, its safety must be justified through toxicological studies or by providing evidence from scientific literature. tga.gov.aufda.govpda.org

Table 2: ICH Q3A Thresholds for Impurities in a New Drug Substance

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg/day (whichever is lower) 0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

Source: Adapted from ICH Q3A(R2) Guidance. fda.govpda.org

Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. nih.govnih.govimpactfactor.org Instead of relying solely on end-product testing, QbD aims to build quality into the product by design. impactfactor.org

Applying QbD principles to control Hydroxyzine Citrate Impurity A involves:

Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the final Hydroxyzine Citrate product. nih.govimpactfactor.org

Identifying Critical Quality Attributes (CQAs): The level of Impurity A would be considered a CQA as it is a characteristic that must be within a specific limit to ensure product safety. nih.gov

Risk Assessment: Identifying and evaluating the process parameters (Critical Process Parameters or CPPs) and material attributes (Critical Material Attributes or CMAs) that could impact the formation and level of Impurity A. researchgate.net

Developing a Control Strategy: This involves establishing a "design space"—a multidimensional combination of input variables and process parameters that has been demonstrated to provide assurance of quality. nih.govmt.com By operating within this design space, the level of Impurity A can be proactively controlled and consistently maintained below its acceptance limit. nih.gov

This approach leads to a more robust manufacturing process, reduces the likelihood of batch failures, and provides greater flexibility for post-approval process improvements. researchgate.netmt.com

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Hydroxyzine Citrate Impurity A in drug formulations?

Answer:
The most widely validated methods for impurity analysis include reversed-phase HPLC with UV detection and LC-MS/MS . For Hydroxyzine Citrate Impurity A, HPLC methods using C18 columns and mobile phases like phosphate buffer-acetonitrile gradients (e.g., 20:80 v/v) have demonstrated specificity for separating the impurity from the active pharmaceutical ingredient (API) and other degradation products . LC-MS/MS is recommended for trace-level detection (<0.1%) due to its superior sensitivity and ability to resolve structural analogs. Method validation must include parameters such as linearity (R² ≥0.995), accuracy (recovery 98–102%), and precision (%RSD <2%) .

Advanced: How can researchers elucidate the structural identity of unknown impurities co-eluting with Hydroxyzine Citrate Impurity A?

Answer:
Advanced hyphenated techniques like HPLC-Q-TOF-MS and NMR spectroscopy are critical. For example, Q-TOF-MS provides accurate mass measurements (±5 ppm) to determine molecular formulas, while tandem MS/MS fragmentation patterns help infer functional groups (e.g., cleavage of the piperazine ring in Hydroxyzine Citrate Impurity A) . NMR (¹H/¹³C) is essential for confirming stereochemistry and distinguishing positional isomers. Cross-validation with reference standards (e.g., SynZeal’s Hydroxyzine EP Impurity A) ensures alignment with regulatory pharmacopeial profiles .

Basic: What are the key steps in validating a stability-indicating method for Hydroxyzine Citrate Impurity A?

Answer:
A stability-indicating method must demonstrate:

  • Forced degradation studies : Expose the API to heat (70°C), acid/base hydrolysis (0.1M HCl/NaOH), oxidation (3% H₂O₂), and photolysis (ICH Q1B conditions) to confirm method specificity.
  • Robustness : Evaluate pH (±0.2), column temperature (±5°C), and flow rate (±10%) variations.
  • Solution stability : Assess impurity recovery after 24–48 hours under refrigerated and ambient conditions .

Advanced: How can synthesis pathways of Hydroxyzine Citrate Impurity A be optimized to minimize its formation during API manufacturing?

Answer:
Key strategies include:

  • Intermediate purification : Remove precursors like (4-chlorophenyl)phenylmethyl piperazine via recrystallization or chromatography.
  • Reaction condition control : Lowering temperatures during condensation steps reduces byproduct formation.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may suppress side reactions. Studies on sildenafil citrate synthesis showed that optimizing chlorosulfonation steps reduced unspecified impurities to <0.15% .

Basic: What regulatory thresholds apply to Hydroxyzine Citrate Impurity A in final drug products?

Answer:
Per ICH Q3A/B guidelines:

  • Identification threshold : ≥0.1% (w/w) of the API.
  • Qualification threshold : ≥0.15% (w/w), requiring toxicological assessment.
  • Reporting threshold : ≥0.05% (w/w) must be documented in regulatory submissions .

Advanced: How should researchers address discrepancies in impurity profiles between accelerated stability studies and real-time data?

Answer:
Discrepancies often arise from non-Arrhenius degradation behavior. Mitigation steps include:

  • Multi-variable modeling : Use kinetic software (e.g, Kinetics DS) to account for humidity and temperature interactions.
  • Intermediate storage testing : Conduct studies at 30°C/65% RH to bridge accelerated and real-time conditions.
  • Root-cause analysis : Compare impurity formation pathways using LC-HRMS to identify degradation triggers (e.g., oxidation vs. hydrolysis) .

Basic: What are the critical parameters for developing a chromatographic method to separate Hydroxyzine Citrate Impurity A from structurally similar impurities?

Answer:

  • Column selection : Use phenyl-hexyl or polar-embedded C18 columns for enhanced π-π interactions.
  • Mobile phase optimization : Adjust buffer pH (e.g., 3.0–5.0) to ionize basic functional groups.
  • Gradient elution : Resolve co-eluting impurities by fine-tuning acetonitrile gradients (e.g., 5–95% over 30 minutes) .

Advanced: What strategies enable the synthesis of Hydroxyzine Citrate Impurity A as a reference standard for quantitative analysis?

Answer:

  • Retrosynthetic analysis : Start from 4-chlorobenzhydryl chloride and piperazine, with purification via flash chromatography (silica gel, ethyl acetate/hexane).
  • Purity validation : Confirm ≥99.5% purity using orthogonal methods (HPLC, DSC for melting point, elemental analysis).
  • Traceability : Certify against pharmacopeial standards (USP/EP) with batch-specific COAs .

Basic: How should researchers handle trace-level impurities (<0.05%) detected during method validation?

Answer:

  • Risk assessment : Evaluate genotoxic potential using in silico tools (e.g., DEREK Nexus).
  • Limit tests : Implement LC-MS/MS with LOQ ≤0.01% for targeted monitoring.
  • Documentation : Report findings in method validation reports, even if below ICH thresholds .

Advanced: What advanced techniques are used to study the interaction of Hydroxyzine Citrate Impurity A with excipients in solid dosage forms?

Answer:

  • Isothermal calorimetry (ITC) : Quantify binding affinities between the impurity and common excipients (e.g., magnesium stearate).
  • Solid-state NMR : Detect molecular mobility changes in API-excipient blends.
  • Accelerated solvent degradation : Use DOE (Design of Experiments) to model interactions under stress conditions .

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